N-Acetylstepharine
Overview
Description
N-Acetylstepharine is a natural product that is primarily used in research related to life sciences. It is an analog of the natural compound Stepharine, which is found in Chinese herbal medicine. The compound has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol . This compound is known for its potential biological activity and pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation method of N-Acetylstepharine has not been publicly reported in detail. it is known that the compound can be synthesized through organic synthesis techniques involving the acetylation of Stepharine .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound. Given its use primarily in research, it is likely produced in small quantities using laboratory-scale synthesis methods .
Chemical Reactions Analysis
Types of Reactions: N-Acetylstepharine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
N-Acetylstepharine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of natural products and their derivatives.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant effects.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent and its effects on various biological pathways.
Industry: While primarily used in research, this compound’s unique properties make it a candidate for further exploration in pharmaceutical and biotechnological applications .
Mechanism of Action
The mechanism by which N-Acetylstepharine exerts its effects involves the inhibition of certain kinases, which are proteins that play a role in the growth and division of cancer cells. This inhibition leads to apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of specific molecular targets involved in inflammation and oxidative stress pathways .
Comparison with Similar Compounds
Stepharine: The natural compound from which N-Acetylstepharine is derived.
N-Acetylcysteine: Another acetylated compound known for its antioxidant properties.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose
Uniqueness: this compound is unique due to its specific structure and the potential biological activities it exhibits. Unlike N-Acetylcysteine and Acetylcysteine, which are primarily used for their antioxidant and mucolytic properties, this compound shows promise in anti-tumor research and other pharmacological applications .
Properties
IUPAC Name |
(4R)-5-acetyl-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDTTYCECGBECX-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4880-87-9 | |
Record name | N-Acetylnorpronuciferine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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